4-Bromo-3-ethylphenyl 3-bromopropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethylphenyl 3-bromopropyl ether is an organic compound characterized by the presence of bromine atoms attached to both the phenyl and propyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-3-ethylphenyl 3-bromopropyl ether typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
In industrial settings, the synthesis of ethers like this compound can be achieved through the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-ethylphenyl 3-bromopropyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ethers with different functional groups, while oxidation and reduction can produce various brominated or de-brominated compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-ethylphenyl 3-bromopropyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-3-ethylphenyl 3-bromopropyl ether involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating the formation of intermediates that undergo further reactions. The pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-bromopropyl ether: Similar in structure but lacks the ethyl group on the phenyl ring.
4-Bromophenyl 3-bromopropyl ether: Similar but with different substituents on the phenyl ring.
Uniqueness
4-Bromo-3-ethylphenyl 3-bromopropyl ether is unique due to the presence of both bromine and ethyl groups, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H14Br2O |
---|---|
Molekulargewicht |
322.04 g/mol |
IUPAC-Name |
1-bromo-4-(3-bromopropoxy)-2-ethylbenzene |
InChI |
InChI=1S/C11H14Br2O/c1-2-9-8-10(4-5-11(9)13)14-7-3-6-12/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
QNRHMPPTUGPBJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OCCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.